molecular formula C10H12ClN3O2S B2524241 (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride CAS No. 1052405-52-3

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride

Cat. No. B2524241
CAS RN: 1052405-52-3
M. Wt: 273.74
InChI Key: KFIVLCIERIESOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride” is a chemical compound with the IUPAC name N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)valine . It has a molecular weight of 279.36 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3O2S/c1-6(2)10(13(17)18)16-11-9-7(3)8(4)19-12(9)15-5-14-11/h5-6,10H,1-4H3,(H,17,18)(H,14,15,16) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.36 . The boiling point information is not available in the sources I found .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with the GABA A receptor indicates an inhibitory effect on the target .

Mode of Action

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride interacts with its target, the GABA A receptor, in two places: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction results in changes to the receptor’s function, leading to an inhibitory effect.

Biochemical Pathways

The compound affects the GABAergic pathway, which is responsible for inhibitory neurotransmission in the central nervous system. By interacting with the GABA A receptor, it influences the function of this pathway and its downstream effects .

Result of Action

The result of the compound’s action is primarily seen in its neurotropic effects. It has been found to have an anticonvulsant effect of antagonism with corazole . Some compounds in this class also exhibit anxiolytic and behavior activating effects .

Action Environment

The action, efficacy, and stability of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride can be influenced by various environmental factors. These can include the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .

properties

IUPAC Name

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S.ClH/c1-5-6(2)16-10-8(5)9(12-4-13-10)11-3-7(14)15;/h4H,3H2,1-2H3,(H,14,15)(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIVLCIERIESOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCC(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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